molecular formula C15H21ClN2O B1442356 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride CAS No. 1236254-94-6

3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride

Cat. No.: B1442356
CAS No.: 1236254-94-6
M. Wt: 280.79 g/mol
InChI Key: SIGUYCXJHRTHQN-UHFFFAOYSA-N
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Description

3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is part of the isoquinoline family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride typically involves the reaction of isoquinoline derivatives with piperidine under specific conditions. The process often includes:

    Starting Materials: Isoquinoline derivatives and piperidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction.

    Purification: The product is purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoquinoline compounds.

Scientific Research Applications

3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the central nervous system, particularly serotonin and norepinephrine, which are implicated in mood regulation and seizure activity . The compound’s effects are mediated through binding to receptors and altering the activity of enzymes involved in neurotransmitter synthesis and degradation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2(1H)-isoquinolinyl(2-piperidinyl)-methanone hydrochloride is unique due to its specific combination of isoquinoline and piperidine structures, which confer distinct biological activities and chemical reactivity. Its ability to modulate neurotransmitter systems makes it a valuable compound for research in neuropharmacology and medicinal chemistry.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(piperidin-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O.ClH/c18-15(14-7-3-4-9-16-14)17-10-8-12-5-1-2-6-13(12)11-17;/h1-2,5-6,14,16H,3-4,7-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGUYCXJHRTHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC3=CC=CC=C3C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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